

NEO214: A Comprehensive Technical Overview of a Novel Anti-Cancer Agent

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Compound of Interest		
Compound Name:	NEO214	
Cat. No.:	B14076905	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NEO214 is a novel investigational anti-cancer agent engineered through the covalent conjugation of two bioactive molecules: the naturally occurring monoterpene perillyl alcohol (POH) and the phosphodiesterase-4 (PDE4) inhibitor rolipram. This synthetic modification has yielded a new chemical entity with a multi-faceted mechanism of action that has demonstrated significant preclinical efficacy in aggressive cancers, including glioblastoma and multiple myeloma. **NEO214** has been shown to induce cancer cell death through the activation of endoplasmic reticulum (ER) stress, modulation of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) pathway, and inhibition of autophagy. This technical guide provides a detailed examination of the chemical structure, mechanism of action, and preclinical data associated with **NEO214**, offering a valuable resource for researchers and drug development professionals.

Chemical Structure and Synthesis

NEO214 is the result of a strategic chemical design that covalently links perillyl alcohol and rolipram via a carbamate bridge.[1] This conjugation creates a unique molecular entity with distinct pharmacological properties compared to its individual components.

Chemical Structure of **NEO214**



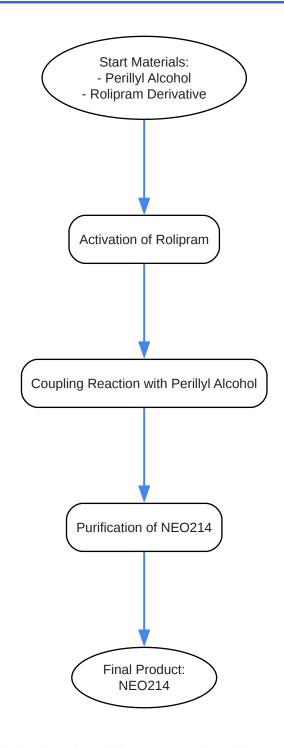
Caption: Chemical structure of **NEO214**, illustrating the covalent linkage of the rolipram and perillyl alcohol moieties via a carbamate bridge.

Synthesis Protocol

The synthesis of **NEO214** involves the formation of a carbamate linkage between the hydroxyl group of perillyl alcohol and an activated derivative of rolipram. While specific proprietary details of the manufacturing process are not publicly available, a general synthetic route can be conceptualized based on standard organic chemistry principles.

Conceptual Synthesis Workflow





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Caption: A conceptual workflow for the synthesis of NEO214.

Mechanism of Action

NEO214 exerts its anti-cancer effects through multiple, interconnected signaling pathways, leading to the induction of apoptosis and inhibition of tumor growth. Its mechanisms have been



elucidated in both glioblastoma and multiple myeloma models.

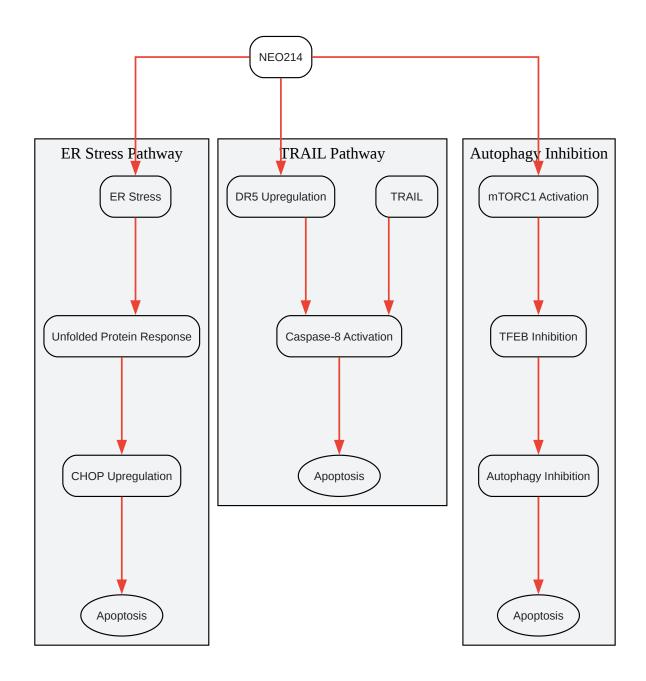
In Glioblastoma

In glioblastoma (GBM), a highly aggressive primary brain tumor, **NEO214** has been shown to overcome resistance to the standard-of-care chemotherapy agent temozolomide (TMZ).[2] Its primary mechanisms in GBM include:

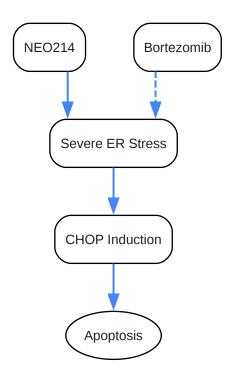
- Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR):
 NEO214 triggers significant ER stress, leading to the accumulation of unfolded proteins. This activates the UPR, which, when prolonged and severe, initiates apoptotic cell death.[2][3] A key marker of this process is the increased expression of C/EBP homologous protein (CHOP).[2]
- Upregulation of Death Receptor 5 (DR5) and Sensitization to TRAIL-Mediated Apoptosis:
 NEO214 treatment leads to a significant increase in the expression of Death Receptor 5 (DR5) on the surface of glioma cells.[2] This sensitizes the cancer cells to apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), a protein often present in the tumor microenvironment.[2][3]
- Inhibition of Autophagy: NEO214 acts as a late-stage autophagy inhibitor.[4] It disrupts the
 fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic
 vesicles and ultimately, apoptotic cell death.[4] This process is mediated through the
 activation of the mTORC1 signaling pathway and subsequent inhibition of the transcription
 factor TFEB, a master regulator of lysosomal biogenesis and autophagy.[4]

Signaling Pathway of **NEO214** in Glioblastoma









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